2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide
Overview
Description
2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide, also known as BRL-15572, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of quinolinecarboxamides and has been found to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT2C receptor. This receptor is involved in the regulation of mood, anxiety, and appetite. By blocking this receptor, this compound may help to alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex of rats. It has also been found to increase the levels of serotonin in the hippocampus. These effects suggest that this compound may have a role in the regulation of mood and cognition.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide in lab experiments is its specificity for the 5-HT2C receptor. This allows researchers to study the effects of blocking this receptor without affecting other receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for the study of 2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide. One area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, the development of more soluble forms of this compound may improve its usefulness in lab experiments.
Scientific Research Applications
2-(3-bromophenyl)-N-(1-methyl-4-piperidinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and cognitive disorders.
properties
IUPAC Name |
2-(3-bromophenyl)-N-(1-methylpiperidin-4-yl)quinoline-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O/c1-26-11-9-17(10-12-26)24-22(27)19-14-21(15-5-4-6-16(23)13-15)25-20-8-3-2-7-18(19)20/h2-8,13-14,17H,9-12H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQMJJYZMKMQLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.